Iloperidone metabolite P95

概要

説明

イロペリドン代謝物P95は、非定型抗精神病薬イロペリドンの重要な代謝物です。イロペリドンは主に統合失調症やその他の精神障害の治療に使用されています。 代謝物P95は、セロトニン(5-HT2A)およびアドレナリン受容体(α1A、α1B、α1D、およびα2C)に対する親和性で知られており、これは薬理作用に寄与しています .

準備方法

合成経路と反応条件

イロペリドン代謝物P95の合成には、親化合物イロペリドンから始まる複数のステップが含まれます。主な代謝経路には、シトクロムP450 2D6(CYP2D6)による水酸化と、シトクロムP450 3A4(CYP3A4)によるO脱メチル化が含まれます。 イロペリドンからP95を形成する水酸化は、その代謝経路における重要なステップです .

工業生産方法

イロペリドン代謝物P95の工業生産には、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模な化学合成が含まれます。このプロセスには、水酸化とO脱メチル化反応を促進するための特定の触媒と試薬の使用が含まれます。 最終生成物は、結晶化やクロマトグラフィーなどの標準的な技術を使用して精製されます .

化学反応の分析

反応の種類

イロペリドン代謝物P95は、次のようないくつかの種類の化学反応を起こします。

酸化: 主要な代謝経路には、イロペリドンを酸化してP95を形成することが含まれます。

還元: それほど一般的ではありませんが、還元反応も起こり、他の代謝物の形成につながる可能性があります。

一般的な試薬と条件

イロペリドン代謝物P95の合成に使用される一般的な試薬には、以下が含まれます。

シトクロムP450酵素: CYP2D6とCYP3A4は、代謝反応に関与する主要な酵素です。

触媒: 特定の触媒を使用して、反応速度と収率を高めます。

形成された主要な生成物

イロペリドンの酸化から形成される主要な生成物は、代謝物P95です。 還元や置換反応によって、他のマイナーな代謝物が形成される場合もありますが、P95は薬理学的意義のために主要な焦点のままです .

科学研究への応用

イロペリドン代謝物P95は、次のようないくつかの科学研究の用途があります。

化学: 代謝経路や酵素速度論の研究における参照化合物として使用されます。

生物学: P95は、さまざまな受容体との相互作用と神経伝達における役割について研究されています。

医学: 代謝物は、精神障害、特に統合失調症の治療における治療の可能性について調査されています。

科学的研究の応用

Pharmacological Profile of P95

Iloperidone is metabolized primarily in the liver through various pathways, with P95 being one of the significant metabolites. Understanding its receptor affinity and pharmacological actions is crucial for assessing its therapeutic potential.

Receptor Affinity

P95 exhibits a distinct receptor binding profile compared to iloperidone and its other metabolite, P88:

- 5-HT2A Receptors : P95 shows a lower affinity for serotonin 5-HT2A receptors (pKi 8.15) compared to iloperidone (pKi 9.56), indicating a reduced potential for therapeutic effects related to serotonin modulation .

- Adrenergic Receptors : It binds to adrenergic alpha1 (pKi 7.67) and alpha2C (pKi 7.32) receptors but with lower affinity than iloperidone .

- Blood-Brain Barrier : Notably, P95 does not readily cross the blood-brain barrier, which suggests it may not contribute significantly to the central nervous system effects of iloperidone .

Clinical Implications

The clinical significance of P95 is primarily related to its role in the overall pharmacokinetics of iloperidone:

Metabolism and Elimination

P95 constitutes approximately 47.9% of the area under the curve (AUC) in extensive metabolizers and 25% in poor metabolizers, indicating its substantial presence in systemic circulation . The elimination half-life of P95 is about 23 hours in extensive metabolizers and 31 hours in poor metabolizers, which aligns with the pharmacokinetic profile of iloperidone .

Safety Profile

P95 has been evaluated for genotoxicity and carcinogenicity:

- Genotoxicity : It was found to be negative in several genotoxicity tests, including the Ames test and V79 chromosome aberration test .

- Carcinogenicity Studies : Long-term studies did not indicate significant carcinogenic risks associated with P95, although variability in results was noted among different animal models .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of iloperidone, indirectly assessing the role of its metabolites:

- A clinical trial involving over 1,600 patients demonstrated that iloperidone significantly improved symptoms of schizophrenia compared to placebo. While specific contributions from P95 were not isolated, the overall pharmacokinetic data support its relevance in treatment outcomes .

- In preclinical studies, co-administration of iloperidone with CYP inhibitors showed altered levels of P95, highlighting its interaction potential and importance in drug-drug interactions .

Data Table: Pharmacokinetic Properties of Iloperidone and Metabolites

| Property | Iloperidone | Metabolite P88 | Metabolite P95 |

|---|---|---|---|

| Oral Bioavailability | 96% | N/A | N/A |

| Peak Plasma Time (T max) | 1 hour | 2 hours | 6 hours |

| AUC (Extensive Metabolizers) | N/A | 19.5% | 47.9% |

| AUC (Poor Metabolizers) | N/A | 34% | 25% |

| Half-life (Extensive Met.) | 18 hours | 26 hours | 23 hours |

| Half-life (Poor Met.) | 33 hours | 37 hours | 31 hours |

| Main Route of Elimination | Renal | Renal | Renal |

作用機序

イロペリドン代謝物P95の作用機序には、セロトニン(5-HT2A)およびアドレナリン受容体(α1A、α1B、α1D、およびα2C)への結合が含まれます。これらの受容体を拮抗することにより、P95は神経伝達物質の活性を調節し、抗精神病効果をもたらします。 代謝物とこれらの受容体の相互作用は、統合失調症やその他の精神障害の症状を軽減するのに役立ちます .

類似化合物との比較

類似化合物

イロペリドン代謝物P95は、次のような他の類似化合物と比較できます。

イロペリドン代謝物P88: イロペリドンの別の主要な代謝物で、同様の受容体結合親和性があります。

ルラシドン: セロトニンおよびドーパミン受容体を含む同様の作用機序を持つ非定型抗精神病薬。

リスペリドン: 同様の受容体結合プロファイルを持つ別の非定型抗精神病薬 .

独自性

イロペリドン代謝物P95は、セロトニンおよびアドレナリン受容体に対する特異的な結合親和性のために独自であり、これは他の代謝物や抗精神病薬とは異なります。 その選択的な受容体結合プロファイルは、その独特の薬理効果と治療の可能性に貢献しています .

生物活性

Iloperidone is an atypical antipsychotic primarily used for treating schizophrenia. Its efficacy is attributed not only to the parent compound but also to its metabolites, particularly P95 and P88. Among these, P95 has garnered attention due to its significant presence in plasma and its biological activity profile.

Metabolism and Pharmacokinetics

Iloperidone undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes. The major metabolic pathways include:

- Carbonyl Reduction : Produces P88.

- CYP2D6-Mediated Hydroxylation : Produces P95.

- CYP3A4-Mediated O-Demethylation : Produces another metabolite, P89.

P95 constitutes approximately 47.9% of the area under the curve (AUC) for extensive metabolizers (EM) and 25% for poor metabolizers (PM) .

Receptor Binding Affinity

P95 exhibits a distinct receptor binding profile compared to iloperidone and P88. In comparative studies:

- 5-HT2A Receptors : P95 has a lower affinity (pKi 8.15) than iloperidone (pKi 9.56).

- Adrenergic Receptors : Affinities for alpha1 (7.67), alpha2C (7.32), and alpha2B (7.08) receptors are noted, indicating some level of activity but significantly lower than that of iloperidone .

This reduced affinity suggests that while P95 may contribute to the overall pharmacological profile, it is unlikely to play a critical role in the therapeutic effects observed with iloperidone.

Blood-Brain Barrier Penetration

One critical aspect of P95's biological activity is its inability to cross the blood-brain barrier effectively. This characteristic limits its potential contribution to the central nervous system effects associated with iloperidone treatment .

Pharmacokinetic Parameters

The pharmacokinetic parameters for iloperidone and its metabolites are summarized in Table 1 below:

| Compound | Oral Bioavailability | Protein Binding | Half-Life (Hours) | AUC in EM | AUC in PM |

|---|---|---|---|---|---|

| Iloperidone | 96% | 95% | 18 (EM), 33 (PM) | - | - |

| P88 | - | - | 26 (EM), 37 (PM) | 19.5% | 34% |

| P95 | - | - | 23 (EM), 31 (PM) | 47.9% | 25% |

EM : Extensive Metabolizers

PM : Poor Metabolizers

Clinical Implications

Given its pharmacokinetic profile, P95 does not appear to contribute significantly to the therapeutic effects of iloperidone in patients with schizophrenia. Studies suggest that while it may participate in some peripheral activities, the primary clinical effects are likely mediated by iloperidone and its other metabolite, P88, which shows a more comparable receptor binding profile to the parent drug .

Case Studies and Research Findings

Several clinical trials have assessed the efficacy and safety of iloperidone, indirectly informing about the role of its metabolites:

- Long-Term Efficacy Study : A study involving over 600 patients demonstrated significant improvements in psychiatric scales with iloperidone treatment compared to placebo, reinforcing the drug's clinical utility despite the limited contribution from P95 .

- Safety Profile Assessment : Safety pharmacology studies indicated that neither iloperidone nor its metabolites, including P95, exhibited significant respiratory effects or other adverse reactions at therapeutic doses .

特性

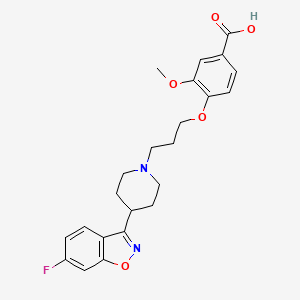

IUPAC Name |

4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUKEZOJOPXXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635884 | |

| Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475110-48-6 | |

| Record name | P-95-12113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL)PROPOXY)-3-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV65CD1JA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。